Cas no 361166-34-9 (N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide)
N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide
- 4H-1-Benzopyran-2-carboxamide, N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-oxo-
- N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
- Oprea1_415754
- SR-01000442071-1
- EU-0005903
- AKOS024576498
- AB00137244-02
- F0412-0219
- SR-01000442071
- N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
- N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- ZINC04077624
- 361166-34-9
-
- Inchi: 1S/C21H16N2O3S/c1-12-7-8-14(13(2)9-12)16-11-27-21(22-16)23-20(25)19-10-17(24)15-5-3-4-6-18(15)26-19/h3-11H,1-2H3,(H,22,23,25)
- InChI Key: KGPGIPDXUVWEGV-UHFFFAOYSA-N
- SMILES: C1(C(NC2=NC(C3=CC=C(C)C=C3C)=CS2)=O)OC2=CC=CC=C2C(=O)C=1
Computed Properties
- Exact Mass: 376.08816355g/mol
- Monoisotopic Mass: 376.08816355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 623
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 96.5Ų
Experimental Properties
- Density: 1.372±0.06 g/cm3(Predicted)
- pka: 3.46±0.70(Predicted)
N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0412-0219-2μmol |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361166-34-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0412-0219-5μmol |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361166-34-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0412-0219-10μmol |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361166-34-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0412-0219-20μmol |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361166-34-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0412-0219-1mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361166-34-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0412-0219-2mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361166-34-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0412-0219-3mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361166-34-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0412-0219-4mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361166-34-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0412-0219-5mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361166-34-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0412-0219-10mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
361166-34-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide
N-4-(2,4-Dimethylphenyl)-1,3-Thiazol-2-yl-4-Oxo-4H-Chromene-2-Carboxamide (CAS No. 361166-34-9): A Comprehensive Overview
N-4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide (CAS No. 361166-34-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives and exhibits a unique combination of structural features that contribute to its potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties
The molecular formula of N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide is C20H17N3O3S, with a molecular weight of 375.42 g/mol. The compound features a chromene core fused with a thiazole ring and an amide functional group. The presence of these functional groups imparts unique chemical and physical properties to the molecule. For instance, the chromene moiety is known for its photoreactive behavior and can undergo various photochemical reactions. The thiazole ring, on the other hand, is a common structural motif in bioactive compounds due to its ability to form hydrogen bonds and π-stacking interactions.
The solubility of N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide in various solvents has been studied extensively. It is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. This property is crucial for its use in biological assays and pharmaceutical formulations.
Synthesis Methods
The synthesis of N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide involves several steps and can be achieved through different synthetic routes. One common approach is the condensation of 2-acetylchromone with 2-aminothiazole followed by the reaction with 2,4-dimethylbenzoyl chloride. This method yields the desired product in moderate to good yields. Another synthetic route involves the reaction of 2-hydroxychromone with 2-aminothiazole in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods for this compound. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation.
Biological Activities
N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential biological activities. One of the most notable activities is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-o xo - 4H-chromene - 2 - carboxamide has also demonstrated promising anticancer properties. Studies have reported that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. These findings have sparked interest in its potential as a novel anticancer agent.
Clinical Applications and Research Advancements
The potential clinical applications of N - 4 - ( 2 , 4 - dimethylphenyl ) - 1 , 3 - thiazol - 2 - yl - 4 - oxo - 4H - chromene - 2 - carboxamide are currently being explored through preclinical studies and early-stage clinical trials. Preclinical studies have shown that this compound can effectively reduce inflammation and tumor growth in animal models without significant toxicity.
In recent years, several research groups have focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy. For example, efforts have been made to improve its oral bioavailability through prodrug strategies or by formulating it into nanoparticles for targeted delivery.
Conclusion
N - 4 - ( 2 , 4 - dimethylphenyl ) - 1 , 3 - thiazol - 2 - yl - 4 - oxo - 4H - chromene - 2 - carboxamide (CAS No. 361166 - 3 – – – – – – – – – – – – – – – – – – – – – – – – – – – – – —— —— —— —— —— —— —— —— —— —— —— —— —— —— —— —— —— —— —— —— —— ) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with diverse biological activities, including anti-inflammatory and anticancer properties. Ongoing research continues to uncover new applications and optimize its therapeutic potential, making it an exciting area of study for future drug development.
361166-34-9 (N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)